6-[(2-Carboxyethyl)amino]hexanoic acid
Description
Contextualization within Amino Acid Derivatives and Related Biomolecules
6-[(2-Carboxyethyl)amino]hexanoic acid is a derivative of the essential amino acid L-lysine. Lysine (B10760008) is characterized by a terminal ε-amino group, which is a common site for post-translational modifications in proteins and a versatile handle for chemical synthesis. creative-proteomics.com The subject compound is formed by the addition of a 2-carboxyethyl group to the nitrogen of 6-aminohexanoic acid (a lysine analog where the alpha-amino group is absent). This modification places it in the family of N-carboxyalkyl amino acids.
A closely related and more extensively studied compound is Nε-(carboxymethyl)lysine (CML). CML is recognized as an advanced glycation end product (AGE), formed through the oxidative modification of glycated proteins. caymanchem.com Levels of CML are associated with aging and various pathologies, including diabetes and vascular diseases. caymanchem.com Another relevant analog is 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid, also known as Lysine-N,N-diacetic acid. sigmaaldrich.com This compound features two carboxymethyl groups attached to the nitrogen atom, further highlighting the interest in modifying the amino group of lysine derivatives with acidic functionalities.
Overview of Structural Features and Functional Group Significance
The structure of this compound is defined by a hexanoic acid backbone with an amino group at the 6-position, which is further substituted with a 2-carboxyethyl group. The key functional groups are the two carboxylic acid moieties and a secondary amine.
The hexanoic acid portion provides a flexible, hydrophobic aliphatic chain. mdpi.com The presence of two carboxylic acid groups imparts a negative charge at physiological pH, influencing the molecule's solubility, polarity, and potential to chelate metal ions. The secondary amine is a site for further chemical modification and can participate in hydrogen bonding. This combination of a flexible linker and multiple charged groups suggests potential applications as a chelating agent, a building block for polymers and peptides, or as a molecular spacer in biochemical assays.
Research Rationale and Significance of Investigating this compound
While specific research on this compound is not widely published, the rationale for its investigation can be inferred from studies on similar molecules. The interest in N-substituted amino acids stems from their potential to create novel structures with tailored properties. For instance, the introduction of carboxyalkyl groups can enhance the metal-binding affinity of the parent amino acid, a property that is exploited in the design of contrast agents for medical imaging and in the development of chelating agents for heavy metal remediation.
Furthermore, the modification of amino acids is a key strategy in peptide and protein engineering. Incorporating non-standard amino acids can introduce new functionalities, improve stability, and modulate biological activity. The bifunctional nature of this compound, with its two carboxylic acid groups, makes it an attractive monomer for the synthesis of functionalized polyamides and other polymers. mdpi.com
Key Research Avenues and Interdisciplinary Perspectives
The potential research avenues for this compound are diverse and span multiple disciplines:
Biochemistry and Medicine: Investigation into its role as a potential biomarker for metabolic stress, similar to CML. Its ability to interact with receptors for advanced glycation end products (RAGE) could also be a focus of study. nih.gov
Materials Science: Use as a monomer for the synthesis of novel polyamides or other polymers with enhanced properties such as hydrophilicity and metal-chelating capabilities.
Environmental Science: Application as a chelating agent for the removal of heavy metals from contaminated water.
Synthetic Chemistry: Its use as a versatile building block for the synthesis of more complex molecules, including peptidomimetics and drug delivery systems.
The following table provides a summary of the key properties of the closely related compound, 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid, which can serve as a reference for the potential properties of this compound.
| Property | Value |
| Molecular Formula | C10H18N2O6 |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 113231-05-3 |
| Physical Form | Solid |
Properties
CAS No. |
4383-91-9 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-(2-carboxyethylamino)hexanoic acid |
InChI |
InChI=1S/C9H17NO4/c11-8(12)4-2-1-3-6-10-7-5-9(13)14/h10H,1-7H2,(H,11,12)(H,13,14) |
InChI Key |
BARXJSHSPNGZRP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 2 Carboxyethyl Amino Hexanoic Acid and Its Structural Analogs
Classical Organic Synthesis Approaches
The synthesis of 6-[(2-carboxyethyl)amino]hexanoic acid and its analogs via classical organic chemistry relies on well-established reactions for forming carbon-nitrogen bonds and introducing carboxylic acid functionalities. These methods offer versatility but often require careful planning to manage the reactivity of the multiple functional groups present.
Strategies for Amidation and Carboxylation Reactions
The formation of the central secondary amine and the two carboxylic acid groups is the cornerstone of synthesizing this compound. A primary synthetic route involves the reaction of a precursor containing a primary amine with a molecule that can introduce the carboxyethyl group.
One common strategy is the Michael addition (or conjugate addition) of 6-aminohexanoic acid to an acrylic acid derivative, such as ethyl acrylate. This reaction forms the N-(2-carboxyethyl) linkage. The ester group of the ethyl acrylate can then be hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.
Alternatively, reductive amination provides another robust pathway. This would involve reacting 6-aminohexanoic acid with a three-carbon aldehyde or ketone bearing a precursor to the carboxylic acid, in the presence of a reducing agent.
Direct amidation, the coupling of a carboxylic acid and an amine to form an amide bond, is a fundamental reaction in organic synthesis. scilit.commdpi.com While not directly forming the secondary amine in the target molecule, the principles are crucial for synthesizing more complex analogs. These reactions often require activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. orgoreview.com The direct thermal condensation of carboxylic acids and amines is also possible but often requires high temperatures to drive off the water byproduct. sci-hub.se
Application of Protecting Group Chemistry in Targeted Synthesis
Due to the presence of two carboxylic acid groups and a secondary amine, protecting group chemistry is essential to prevent unwanted side reactions and ensure regioselectivity during synthesis. nih.govlibretexts.org Protecting groups are temporary modifications of functional groups that render them inert to specific reaction conditions. wikipedia.org
Amine Protection : The secondary amine can be protected using groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate and is stable under basic conditions but can be easily removed with acid. The Cbz group is introduced using benzyl chloroformate and is removed by hydrogenolysis. peptide.com
Carboxylic Acid Protection : The carboxylic acid groups are commonly protected as esters, such as methyl or ethyl esters, to prevent them from reacting with reagents intended for other parts of the molecule. These ester groups can be readily hydrolyzed back to carboxylic acids as a final step in the synthesis. researchgate.net
Stereoselective and Enantioselective Synthesis Considerations
While this compound itself is an achiral molecule, the synthesis of its structural analogs that may contain stereocenters necessitates stereoselective or enantioselective approaches. For instance, if a substituent were present on either the hexanoic acid or the ethylamine backbone, chiral centers would be created.
Strategies to achieve stereocontrol include:
Use of Chiral Starting Materials : Syntheses can begin with enantiomerically pure starting materials, such as a chiral amino acid, to introduce a specific stereochemistry that is maintained throughout the reaction sequence.
Asymmetric Catalysis : The use of chiral catalysts can guide a reaction to favor the formation of one enantiomer over the other. This is particularly relevant in reactions like asymmetric hydrogenation or alkylation.
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Stereoselective conjugate additions and reductive aminations are powerful methods for creating chiral β-amino acids and their derivatives. researchgate.net
Biocatalytic and Chemoenzymatic Synthesis Pathways
Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups. nih.govnih.govacs.org
For the synthesis of amino acid derivatives, enzymes such as transaminases, dehydrogenases, and hydrolases are particularly useful. A potential biocatalytic route to 6-aminohexanoic acid, a key precursor, involves the use of engineered microorganisms. nih.govmdpi.com For instance, genetically modified strains of Escherichia coli or Pseudomonas putida have been developed to convert cyclohexane (B81311) into 6-aminohexanoic acid through a multi-step enzymatic cascade. nih.govmdpi.comgoogle.com
Chemoenzymatic synthesis combines the advantages of both biocatalysis and chemical synthesis. digitellinc.comnih.govnih.gov An enzyme might be used for a particularly challenging step, such as creating a chiral center, while traditional chemical methods are used for other transformations. nih.gov For example, an enzyme could be used to produce an enantiomerically pure amino acid precursor, which is then subjected to chemical reactions to complete the synthesis of the target analog.
Green Chemistry Principles in Synthetic Route Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comijpsr.com The application of its 12 principles is crucial for developing sustainable synthetic routes for this compound. solubilityofthings.comijfmr.com
Key principles applicable to this synthesis include:
Waste Prevention : Designing synthetic routes that minimize byproducts. Biocatalytic routes often excel in this regard.
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Addition reactions, like the Michael addition, generally have high atom economy.
Use of Safer Solvents and Auxiliaries : Reducing the use of volatile organic compounds by opting for safer solvents like water or ethanol, or performing reactions under solvent-free conditions. researchgate.net
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. Enzymatic reactions are often ideal in this respect. sigmaaldrich.com
Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources, such as biomass, rather than petrochemicals. solubilityofthings.com
Catalysis : Employing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents to reduce waste. sigmaaldrich.com
Optimization and Scale-Up Considerations in Laboratory and Pilot Production
Transitioning a synthetic route from a laboratory scale to pilot or industrial production requires careful optimization of reaction conditions and processes. researchgate.net The goal is to ensure safety, efficiency, cost-effectiveness, and consistent product quality.
Key considerations include:
Reaction Parameters : Temperature, pressure, concentration, and reaction time must be optimized to maximize yield and minimize side reactions.
Reagent Selection : Choosing cost-effective and readily available starting materials and reagents is critical for economic viability.
Process Safety : A thorough hazard analysis is necessary to identify and mitigate potential risks associated with flammable solvents, exothermic reactions, or toxic reagents.
Purification : Developing efficient and scalable purification methods, such as crystallization or chromatography, to achieve the desired product purity. For 6-aminohexanoic acid, purification with ion exchange resins is a common method. mdpi.com
Waste Management : Implementing procedures for the safe handling and disposal or recycling of waste streams is an important environmental and regulatory consideration.
Process Analytical Technology (PAT) : Utilizing in-line analytical tools to monitor the reaction in real-time can help ensure consistency and control, leading to a more robust and efficient process.
For microbial production systems, optimization involves tuning fermentation conditions (like pH, temperature, and nutrient feeds) and developing efficient downstream processing methods to isolate and purify the product from the fermentation broth. nih.gov
Advanced Spectroscopic and Structural Elucidation of 6 2 Carboxyethyl Amino Hexanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 6-[(2-Carboxyethyl)amino]hexanoic acid, a complete NMR analysis, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would provide a detailed map of the atomic connectivity and chemical environment within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the hexanoic acid backbone and the carboxyethyl group. The chemical shifts (δ) of these protons are influenced by the electronegativity of adjacent atoms, with protons closer to the carboxylic acid and amine groups expected to appear at a lower field (higher ppm values). The integration of each signal would correspond to the number of protons it represents, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, in accordance with the n+1 rule.
A predicted ¹H NMR spectrum would likely show multiplets for the methylene (B1212753) groups of the hexanoic acid chain and the ethyl group. The protons alpha to the carboxylic acid groups and the amine would exhibit characteristic downfield shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H on C2 | 2.2-2.4 | Triplet | 2H |
| H on C3 | 1.5-1.7 | Multiplet | 2H |
| H on C4 | 1.3-1.5 | Multiplet | 2H |
| H on C5 | 1.5-1.7 | Multiplet | 2H |
| H on C6 | 2.8-3.0 | Triplet | 2H |
| H on C2' | 2.9-3.1 | Triplet | 2H |
| H on C3' | 2.6-2.8 | Triplet | 2H |
| NH | Broad singlet | 1H | |
| COOH | Broad singlet | 2H |
Note: This is a generalized prediction. Actual chemical shifts and multiplicities can vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. A ¹³C NMR spectrum for this compound would display distinct peaks for each unique carbon atom. The chemical shifts of the carbon atoms in the aliphatic chain would appear in the upfield region of the spectrum, while the carbons of the two carboxylic acid groups would be found significantly downfield, typically above 170 ppm. The carbons directly attached to the nitrogen atom would also show a downfield shift compared to the other methylene carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 (COOH) | 175-180 |
| C2 | 30-35 |
| C3 | 25-30 |
| C4 | 25-30 |
| C5 | 30-35 |
| C6 | 45-50 |
| C1' (COOH) | 173-178 |
| C2' | 40-45 |
| C3' | 30-35 |
Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for determining the complete structural connectivity of a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the proton signals along the hexanoic acid and carboxyethyl chains.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to, confirming the assignments made from the ¹H and ¹³C NMR spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₉H₁₇NO₄), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the molecular formula. The high accuracy of HRMS also allows it to be used as a tool for assessing the purity of a sample, as it can distinguish between compounds with very similar nominal masses.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Theoretical Exact Mass | 203.1158 u |
| Expected [M+H]⁺ Ion | 204.1232 u |
| Expected [M+Na]⁺ Ion | 226.1052 u |
| Expected [M-H]⁻ Ion | 202.1084 u |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid groups. Strong, sharp peaks around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyls. The N-H stretching of the secondary amine would likely appear in the 3300-3500 cm⁻¹ region, and C-H stretching vibrations from the aliphatic backbone would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible in the Raman spectrum. The C-C and C-H vibrations of the aliphatic chain would likely give rise to strong signals. Raman is often less sensitive to the highly polar O-H and N-H bonds compared to IR.
Interactive Data Table: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid (C=O) | Stretch | 1700-1730 (strong) | 1700-1730 (moderate) |
| Amine (N-H) | Stretch | 3300-3500 (moderate) | Weak |
| Aliphatic (C-H) | Stretch | 2850-3000 (strong) | 2850-3000 (strong) |
| C-N Stretch | Stretch | 1000-1250 (moderate) | Moderate |
X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the hexanoic acid chain and the carboxyethyl group. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amine functional groups, which dictate the packing of the molecules in the crystal lattice. As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).
Chemical Reactivity, Derivatization, and Functionalization of 6 2 Carboxyethyl Amino Hexanoic Acid
Reactions Involving Carboxyl Functional Groups
The presence of two carboxyl groups with different chemical environments—one at the terminus of a hexanoic acid chain and the other part of the N-(2-carboxyethyl) substituent—allows for selective or exhaustive reactions.
Esterification and amidation are fundamental transformations of carboxylic acids, yielding esters and amides, respectively. The selective modification of one carboxyl group over the other in 6-[(2-carboxyethyl)amino]hexanoic acid presents a synthetic challenge and an opportunity for creating diverse derivatives.
Esterification: The conversion of a carboxylic acid to an ester is typically achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For this compound, mono-esterification can potentially be achieved by exploiting the subtle differences in steric hindrance and electronic properties of the two carboxyl groups. For instance, selective monomethyl esterification of dicarboxylic acids has been demonstrated using methods like monocarboxylate chemisorption on alumina. acs.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), known as the Steglich esterification, can be employed under mild conditions, which is particularly useful for substrates that are sensitive to acid. organic-chemistry.org The choice of alcohol and reaction conditions can influence the selectivity and yield of the mono- or di-ester product.
Amidation: Similar to esterification, amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures, which can be unsuitable for complex molecules. wikipedia.org More commonly, coupling reagents are used to activate the carboxylic acid. Reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts (e.g., BOP, PyBOP) facilitate amide bond formation under mild conditions. Selective mono-amidation of this compound would likely require careful control of stoichiometry and reaction conditions. The resulting amides are of significant interest in medicinal chemistry and materials science.
| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Potential for di-esterification; selectivity can be challenging. |
| Alcohol, DCC, DMAP (Steglich) | Ester | Mild conditions; suitable for sensitive substrates. organic-chemistry.org | |
| Amidation | Amine, High Temperature | Amide | Harsh conditions; may not be suitable for all substrates. wikipedia.org |
| Amine, Coupling Agent (e.g., DCC, EDCI) | Amide | Mild conditions; high yields; allows for selective reactions. |
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. wikipedia.org This reaction can be a key step in the synthesis of various organic compounds. For amino acids, decarboxylation leads to the formation of amines. quora.comyoutube.com
Reactions at the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and can readily participate in various chemical transformations, including acylation and alkylation.
Acylation: The reaction of the secondary amine with an acylating agent, such as an acyl chloride or anhydride, leads to the formation of a tertiary amide. This reaction is typically rapid and can be performed under basic conditions to neutralize the acid byproduct. The resulting N-acyl derivatives can have significantly altered chemical and physical properties.
Alkylation: The secondary amine can also be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. Reductive amination, a two-step process involving amidation followed by reduction, can also be used to achieve N-alkylation with carboxylic acids. researchgate.net
| Reaction Type | Reagent | Product |
| Acylation | Acyl chloride, Base | Tertiary Amide |
| Alkylation | Alkyl halide, Base | Tertiary Amine |
| Reductive Amination | Carboxylic acid, Reducing agent | N-Alkyl derivative |
The structural features of this compound make it an attractive building block for the synthesis of peptidomimetics and bioconjugates. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.netnih.gov
The related compound, 6-aminohexanoic acid (a primary amine), is widely used as a flexible linker in the design of synthetic peptides and proteins. nih.govnih.govmdpi.com It can be incorporated into peptide chains to introduce spacing and flexibility. nih.gov By analogy, this compound can be envisioned as a scaffold for creating more complex peptidomimetic structures. Its secondary amine can be acylated by an amino acid, and its carboxyl groups can be coupled to other amino acids or peptides, creating branched or cross-linked structures. The hexanoic acid backbone provides a hydrophobic and flexible segment, which can be advantageous in modulating the properties of the final molecule. nih.govmdpi.com
The carboxyl and amine functionalities also allow for conjugation to other molecules of interest, such as drugs, fluorescent dyes, or polymers, to create targeted delivery systems or diagnostic tools.
Modification and Functionalization of the Hexanoic Acid Backbone
The hexanoic acid backbone of this compound is a saturated alkyl chain, which is generally less reactive than the carboxyl and amine functional groups. However, modifications to this backbone are possible and can be used to introduce additional functionality or to alter the molecule's physical properties.
Strategies for the site-selective modification of alkyl chains in complex molecules often involve radical-based reactions or the use of organometallic catalysts. rsc.org For example, C-H activation methodologies could potentially be employed to introduce functional groups at specific positions along the hexanoic acid chain.
Another approach involves starting with a functionalized hexanoic acid derivative and then introducing the (2-carboxyethyl)amino group. For instance, a hexanoic acid with a double bond or a hydroxyl group at a specific position could be used as a starting material. The double bond could then be further functionalized through reactions such as epoxidation, dihydroxylation, or metathesis. aocs.org The hydroxyl group could be converted into other functional groups or used as a point of attachment for other molecules. The formation of self-assembled monolayers of long-chain carboxylic acids on various surfaces has been studied, indicating the importance of the alkyl chain in molecular organization. nih.govresearchgate.net
| Modification Strategy | Potential Reaction | Outcome |
| C-H Activation | Radical or organometallic catalysis | Introduction of functional groups on the alkyl chain. |
| Use of Functionalized Precursors | Starting with unsaturated or hydroxylated hexanoic acid | Allows for a wider range of backbone modifications. |
Based on a comprehensive search for scientific literature, there is currently no specific information available detailing the derivatization of this compound for the development of reactive probes and tags. Research in this area tends to focus on more commonly used bifunctional linkers or different amino acid scaffolds.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific topic as requested in the outline. The creation of such an article would require speculation, which would not meet the required standards of scientific accuracy.
Biochemical and Molecular Biological Investigations of 6 2 Carboxyethyl Amino Hexanoic Acid
In Vitro Enzymatic Interactions and Substrate Specificity Studies
The dicarboxylic acid structure of 6-[(2-Carboxyethyl)amino]hexanoic acid suggests its potential to interact with a variety of enzymes, either as a substrate, an inhibitor, or an allosteric modulator. Enzymes that process amino acids or dicarboxylic acids are of particular interest.
While specific kinetic data for enzymes acting on this compound are not documented, it is plausible that it could be a substrate for certain aminotransferases or dehydrogenases. For instance, a transaminase might catalyze the transfer of the amino group to an α-keto acid, initiating its degradation. The enzymatic conversion of the related compound, 6-aminohexanoic acid, to 6-oxohexanoic acid by an ω-amino group-oxidizing enzyme from Phialemonium sp. has been reported, suggesting that the amino group of this compound could be a target for similar oxidative deamination reactions. nih.govresearchgate.net
The hypothetical kinetics of an enzyme, tentatively named N-(5-carboxypentyl)-β-alanine dehydrogenase, could be explored to understand its efficiency. Such an enzyme would likely follow Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the maximum velocity (V_max).
Interactive Table 1: Hypothetical Kinetic Parameters of a Putative Dehydrogenase for this compound (Note: The following data are illustrative and not based on experimental results for this specific compound.)
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
| 0.5 | 25 |
| 1.0 | 45 |
| 2.0 | 70 |
| 5.0 | 110 |
| 10.0 | 135 |
| 20.0 | 150 |
This illustrative data would yield a hypothetical K_m in the low millimolar range, suggesting moderate affinity, and a V_max, indicating the maximum rate of conversion under saturating substrate conditions.
The binding of this compound to biological macromolecules would be governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Its parent molecule, 6-aminohexanoic acid, is known to act as a lysine (B10760008) analog and binds to the lysine-binding sites of plasminogen and plasmin, thereby inhibiting fibrinolysis. researchgate.net This interaction is a key aspect of its use as an antifibrinolytic agent. nih.gov The presence of two carboxyl groups and a secondary amine in this compound provides multiple points for potential interactions with proteins.
The binding affinity, often quantified by the dissociation constant (K_d), would determine the strength of these interactions. A lower K_d value signifies a stronger binding affinity.
Interactive Table 2: Hypothetical Binding Affinities of this compound with Various Macromolecules (Note: This table is for illustrative purposes to demonstrate the concept of binding affinity.)
| Macromolecule | Putative Binding Site | Hypothetical K_d (µM) |
| Dicarboxylate Transporter | Substrate Binding Pocket | 50 |
| Aminotransferase | Active Site | 150 |
| Serum Albumin | Non-specific Binding Site | 500 |
| Plasminogen | Lysine Binding Site | >1000 (weaker than 6-AHA) |
Cellular Uptake and Transport Mechanisms in Model Systems (Non-Human Cell Lines)
The transport of this compound across cellular membranes is likely mediated by carrier proteins. Given its structure as a dicarboxylic amino acid, it may be a substrate for transporters of amino acids, monocarboxylic acids, or dicarboxylic acids. The Caco-2 cell line, a model for the human intestinal epithelium, is often used to study the absorption of compounds. umich.edunih.gov These cells express various transporters, including peptide transporters and monocarboxylic acid transporters (MCTs). umich.edunih.gov
Studies on structurally similar molecules can provide insights. For example, the transport of caffeic acid derivatives in Caco-2 cells has been shown to occur via the MCT pathway. nih.gov It is plausible that this compound could also be a substrate for such transporters. The efficiency of transport is typically measured by the apparent permeability coefficient (P_app).
Interactive Table 3: Hypothetical Permeability of this compound Across Caco-2 Monolayers (Note: The data presented are hypothetical and intended for illustrative purposes.)
| Direction of Transport | P_app (cm/s) | Putative Mechanism |
| Apical to Basolateral | 4.5 x 10⁻⁶ | Carrier-mediated uptake |
| Basolateral to Apical | 1.2 x 10⁻⁶ | Passive diffusion and minor efflux |
A higher P_app value in the apical-to-basolateral direction would suggest active transport into the cell, which is characteristic of many nutrients and drug molecules.
Biosynthetic and Degradation Pathways in Microorganisms and Lower Eukaryotes
The biosynthesis of this compound is likely not a primary metabolic pathway in most organisms. It could potentially be synthesized through a reductive amination reaction between α-ketoadipic acid and β-alanine, or a related pathway.
More relevant is its potential degradation. Microorganisms possess a vast array of enzymes capable of catabolizing diverse organic molecules. The degradation of this compound would likely commence with the cleavage of the C-N bond, possibly through the action of a lyase or a dehydrogenase. This would yield 6-aminohexanoic acid and a three-carbon dicarboxylic acid. The biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated in mixed cultures of Pseudomonas taiwanensis and Escherichia coli. nih.gov
The degradation of the related compound β-alanine can occur through various enzymatic steps, including the conversion of N-carbamyl-β-alanine to β-alanine, carbon dioxide, and ammonia. documentsdelivered.comnih.gov A plausible degradation pathway for this compound in microorganisms could involve:
Oxidative deamination of the secondary amine.
Beta-oxidation of the hexanoic acid chain.
Cleavage to yield smaller, readily metabolizable molecules.
Molecular Interactions with Receptors and Signaling Cascades (Cellular and Subcellular Levels)
The structural similarity of the β-alanine portion of the molecule to neurotransmitters like GABA and glycine (B1666218) suggests a potential for interaction with their respective receptors. β-Alanine itself is considered a small molecule neurotransmitter with identified binding sites on glycine receptors, GABA-A receptors, and GABA-C receptors. nih.gov
It is conceivable that this compound could act as a weak agonist or antagonist at these receptors. However, the bulky 6-aminohexanoic acid substituent would likely influence its binding affinity and efficacy compared to β-alanine. Any such interaction with neuronal receptors could, in principle, modulate intracellular signaling cascades, such as those involving cyclic AMP (cAMP) or intracellular calcium levels. Without specific experimental data, this remains a speculative but biochemically plausible area of investigation.
Chelating Properties and Metal Ion Interactions in Biological Contexts (e.g., heavy metals, copper)
The presence of two carboxyl groups and a secondary amine gives this compound the structural features of a chelating agent. These functional groups can coordinate with metal ions, forming stable complexes. The stability of these complexes is described by the stability constant (log K), with higher values indicating stronger binding. chemguide.co.ukwikipedia.org
Structurally related compounds, such as ethylenediaminetetraacetic acid (EDTA) and lysine-N,N-diacetic acid, are potent metal chelators. sigmaaldrich.com It is highly probable that this compound can form complexes with various divalent and trivalent metal ions, including heavy metals like lead (Pb²⁺) and cadmium (Cd²⁺), as well as essential transition metals like copper (Cu²⁺) and zinc (Zn²⁺). The chelation of these metals can alter their bioavailability and toxicity.
Interactive Table 4: Plausible Stability Constants (log K₁) for Metal Complexes of this compound (Note: These values are hypothetical, based on known values for similar dicarboxylate chelators, and are for illustrative purposes.)
| Metal Ion | Hypothetical log K₁ |
| Cu²⁺ | 8.5 |
| Ni²⁺ | 7.2 |
| Zn²⁺ | 6.8 |
| Pb²⁺ | 7.5 |
| Cd²⁺ | 6.1 |
| Ca²⁺ | 3.5 |
| Mg²⁺ | 3.0 |
The higher stability constants would be expected for transition metals and heavy metals compared to alkaline earth metals, which is a common trend for such chelating agents. iupac.orgresearchgate.netnaturalspublishing.com
Modulation of Cellular Stress Responses and Antioxidant Pathways in In Vitro Models
Cellular stress responses are complex signaling networks that protect cells from various insults, including oxidative stress. A central regulator of the antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov Under normal conditions, Nrf2 is targeted for degradation by Keap1 (Kelch-like ECH-associated protein 1). nih.gov However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. nih.gov
While direct studies on this compound are lacking, research on related short-chain fatty acids (SCFAs) has demonstrated their ability to modulate redox signaling. nih.gov For instance, SCFAs can influence the Nrf2 pathway, contributing to the maintenance of cellular redox homeostasis. nih.gov Studies on hexanoic acid, a core component of the target molecule's structure, have shown that its mitochondrial oxidation is influenced by Nrf2 activity. nih.gov Specifically, mitochondrial respiration stimulated by hexanoic acid is lower in the absence of Nrf2 and higher when Nrf2 is constitutively active, indicating a link between fatty acid metabolism and this key antioxidant pathway. nih.gov Given these findings on related structures, it is plausible that this compound could also interact with or modulate cellular stress pathways, although dedicated in vitro studies are required to confirm this hypothesis.
Role as a Noncanonical Amino Acid in Protein Engineering and Genetic Code Expansion Studies
Protein engineering has been revolutionized by the ability to incorporate noncanonical amino acids (ncAAs), also known as unnatural amino acids, into proteins at specific sites. nih.gov This process, termed genetic code expansion, utilizes an engineered or "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) to read through a designated codon (often a stop codon like UAG) and insert the ncAA into a growing polypeptide chain. nih.govnih.gov This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins. nih.govnih.gov
The compound this compound is a derivative of 6-aminohexanoic acid (Ahx), which is itself a synthetic analog of the canonical amino acid lysine. mdpi.com Ahx is frequently used in peptide synthesis as a flexible linker or spacer to connect different functional domains or to modify the properties of a peptide. mdpi.com
Derivatives of lysine are a major class of ncAAs used in genetic code expansion. plos.org Engineered pyrrolysyl-tRNA synthetase (PylRS) systems are particularly adept at recognizing and incorporating a wide variety of lysine derivatives bearing different chemical groups on their side-chain amino group. plos.orgnih.govresearchgate.net These derivatives can be used to study post-translational modifications, attach fluorescent labels, or introduce reactive handles for bioconjugation. nih.govplos.org
Although the specific incorporation of this compound using genetic code expansion has not been reported in the reviewed literature, its structure is analogous to other lysine derivatives that have been successfully incorporated. plos.orgresearchgate.net The presence of two carboxyl groups could offer unique properties, such as introducing a negative charge or a metal-chelating moiety at a specific site in a target protein. However, empirical studies are necessary to develop an orthogonal synthetase capable of selectively recognizing and incorporating this specific compound into proteins.
Analytical Method Development for Detection and Quantification of 6 2 Carboxyethyl Amino Hexanoic Acid
Advanced Chromatographic Techniques
Chromatography serves as a cornerstone for the separation and analysis of complex mixtures. For a polar compound like 6-[(2-carboxyethyl)amino]hexanoic acid, several advanced techniques are particularly suitable.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, Fluorescence, Evaporative Light Scattering)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For compounds like 6-aminohexanoic acid, a related structure, HPLC methods have been developed using mixed-mode stationary phases. sielc.comsielc.com An isocratic method with a mobile phase of water, acetonitrile, and a buffer like perchloric acid or sulfuric acid can be employed, with detection at a low UV wavelength of 200 nm. sielc.comsielc.com
Since this compound lacks a strong native chromophore for high-sensitivity UV-Vis detection, derivatization is often employed. Amine-reactive fluorescent labels can be used to covalently tag the molecule, significantly enhancing detection by fluorescence. abcam.com For instance, 6-[Fluorescein-5(6)-carboxamido]hexanoic acid is a fluorescently labeled derivative used for protein analysis. sigmaaldrich.com This approach allows for highly sensitive detection with excitation and emission wavelengths specific to the chosen fluorophore. sigmaaldrich.com
Evaporative Light Scattering Detection (ELSD) offers a universal detection method for non-volatile analytes, making it suitable for underivatized amino acids. nih.gov The response in ELSD is dependent on the mass of the analyte, providing a more uniform response compared to UV-Vis for compounds without a chromophore. lcms.cz The method's sensitivity is influenced by the mobile phase's volatility, with a higher organic solvent content generally leading to better performance. lcms.cz
| Detection Method | Principle | Derivatization | Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis | Absorbance of UV-Vis light by chromophores. | Often required for compounds lacking native chromophores. | Simple, robust, and widely available. | Low sensitivity for non-absorbing compounds. |
| Fluorescence | Emission of light by fluorescent molecules after excitation. | Typically necessary to introduce a fluorophore. | High sensitivity and selectivity. | Derivatization step can be complex. |
| Evaporative Light Scattering (ELSD) | Scattering of light by non-volatile analyte particles after mobile phase evaporation. | Not required. | Universal detection for non-volatile compounds; uniform response. | Requires volatile mobile phases; not suitable for volatile analytes. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase their volatility. mdpi.com Trimethylsilyl (B98337) (TMS) derivatization is a common approach for amino acids, converting polar functional groups into more volatile silyl (B83357) ethers and esters. nist.gov
The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. nih.gov GC-MS offers high resolution and sensitivity, and the resulting mass spectra can be compared to libraries for compound identification. researchgate.net
Capillary Electrophoresis (CE) and Related Electrophoretic Separations
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of charged and polar molecules like amino acids. mdpi.com In CE, a sample is introduced into a narrow capillary filled with a background electrolyte. When a high voltage is applied, the analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. nih.gov
Detection in CE can be achieved through various methods, including UV-Vis absorbance or laser-induced fluorescence for higher sensitivity, which may require derivatization. nih.gov CE offers high separation efficiency, short analysis times, and requires only small sample volumes. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. polylc.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. halocolumns.com
The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. halocolumns.com More polar analytes are more strongly retained. halocolumns.com This technique is highly suitable for the analysis of polar metabolites like amino acids, organic acids, and nucleotides. researchgate.net HILIC can be coupled with various detectors, including mass spectrometry, providing a powerful tool for polar metabolite analysis. nih.gov
Mass Spectrometry-Based Quantification Strategies
Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of a wide range of molecules.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov These methods are widely used for the targeted quantification of amino acids and other metabolites in complex biological matrices. nih.govresearchgate.net
In an LC-MS/MS analysis, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then passed into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the analyte of interest is selected and then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. mdpi.com
For amino acid analysis, derivatization can be employed to improve chromatographic retention and ionization efficiency. mdpi.com For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for sensitive analysis of amino acids by UPLC-ESI-MS/MS. mdpi.com
| Parameter | Description | Considerations for this compound |
|---|---|---|
| Chromatographic Column | The stationary phase used for separation. | HILIC or mixed-mode columns are suitable for retaining this polar compound. |
| Mobile Phase | The solvent system used to elute the analyte. | A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer is typical for HILIC. |
| Ionization Source | The method used to generate ions from the analyte. | Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids. |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule. | This would be the [M+H]+ ion of the compound. |
| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion. | These are specific fragments characteristic of the molecule's structure. |
| Collision Energy | The energy used to fragment the precursor ion. | Optimized to maximize the signal of the desired product ions. |
Derivatization Strategies for Enhanced MS Sensitivity and Selectivity
Direct analysis of this compound by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), can be challenging due to its polar nature and low ionization efficiency. Chemical derivatization is a key strategy to overcome these limitations by modifying the analyte's functional groups (amino and carboxyl groups) to improve its physicochemical properties for analysis. nih.govpsu.edu The primary goals of derivatization for this compound are to enhance volatility for gas chromatography (GC), improve retention in reversed-phase LC, and increase ionization efficiency and fragmentation specificity in MS. researchgate.net
For polyfunctional compounds like amino acid derivatives, derivatization can be a stepwise or one-step process to modify the different functional groups. nih.gov A common approach involves esterification of the carboxylic acid groups and acylation of the amino groups. The use of reagents that introduce a permanently charged moiety or a readily ionizable group can significantly enhance detection sensitivity in electrospray ionization (ESI)-MS. researchgate.net
A highly effective and specific approach for quantifying this compound, also known as Nε-(carboxyethyl)lysine (CEL), is the use of a stable isotope dilution assay coupled with tandem mass spectrometry (LC-MS/MS). abertay.ac.uk This method involves synthesizing an isotopically labeled internal standard of the target analyte (e.g., containing ¹³C or ¹⁵N). The standard is spiked into the sample, and the ratio of the native analyte to the labeled standard is measured by MS, allowing for highly accurate and precise quantification that corrects for matrix effects and sample preparation variability.
Below is a table summarizing potential derivatization reagents that can be applied to enhance the MS analysis of compounds with carboxyl and amino functional groups.
| Functional Group | Derivatization Reagent Class | Reagent Example | Purpose |
| Carboxylic Acid | Esterification Agents (e.g., Alkyl Halides) | Pentafluorobenzyl bromide (PFBBr) | Increases volatility for GC-MS and introduces an electrophore for sensitive detection in electron capture negative ionization (ECNI)-MS. |
| Carboxylic Acid | Amidation/Coupling Agents | 2-Picolylamine (PA) | Reacts with carboxylic acids to form an amide with a pyridine (B92270) group, which has a high proton affinity, enhancing signal in positive mode ESI-MS. researchgate.net |
| Amino Group | Acylation Agents | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Adds a non-polar, UV-active protecting group, improving chromatographic retention and enabling UV detection. researchgate.net |
| Both | Silylation Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on both amino and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility for GC-MS analysis. researchgate.net |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods offer alternative approaches for quantification, particularly in high-throughput applications. These methods are often based on immunoassays or colorimetric chemical reactions.
The most prominent spectrophotometric method for the quantification of Nε-(carboxyethyl)lysine (CEL) is the enzyme-linked immunosorbent assay (ELISA). mdpi.com Competitive ELISA kits are commercially available for this purpose. In this format, a 96-well plate is coated with CEL conjugates. The sample containing the free CEL is added along with a specific antibody. The free CEL in the sample competes with the coated CEL for binding to the limited amount of antibody. After a washing step, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of CEL in the sample and is measured using a spectrophotometric plate reader. mdpi.com
The performance characteristics of a commercial competitive ELISA for CEL are detailed in the table below.
| Parameter | Value |
| Assay Format | Competitive ELISA |
| Detection Method | Absorbance (Spectrophotometry) at 450 nm |
| Sensitivity | 0.1 µg/mL |
| Intra-assay Variation | < 8% |
Data sourced from a study using the OxiSelect™ Nε-(carboxyethyl)lysine (CEL) Competitive ELISA Kit. mdpi.com
While specific fluorometric assays for this compound are not widely documented, the principles of such assays could be applied. A potential strategy involves derivatizing the primary or secondary amine group with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine. However, these reagents are not specific to this compound and would react with other primary amines and amino acids in the sample, necessitating a prior separation step like HPLC. The sensitivity of fluorometric assays is often significantly higher than spectrophotometric methods. For instance, in the analysis of other biological molecules, fluorescent assays can be thousands of times more sensitive than their spectrophotometric counterparts, primarily due to the lower detection limits for fluorescent products. nih.gov
Electrochemical Sensing Platforms and Biosensor Design (Research Applications)
Electrochemical biosensors represent a rapidly advancing frontier for the detection of biological molecules, offering high sensitivity, portability, and the potential for real-time analysis. nih.govsemanticscholar.org While specific electrochemical sensors for this compound are still in the research and development phase, the principles of their design can be outlined based on existing platforms for other biomarkers. mdpi.commdpi.com
An electrochemical immunosensor is a promising design. This type of sensor would utilize a specific antibody as the biological recognition element to ensure high selectivity for the target analyte. The sensor platform typically consists of a screen-printed electrode (SPE) modified with a nanomaterial (e.g., gold nanoparticles, carbon nanotubes, or bismuth sulfide nanocrystals) to enhance the electrochemical signal and provide a stable surface for antibody immobilization. mdpi.com
The detection mechanism could be based on a sandwich or competitive immunoassay format. For example, in a competitive format, the electrode surface would be functionalized with a this compound-protein conjugate. The sample would be mixed with a known amount of enzyme-labeled specific antibody and applied to the electrode. The free analyte in the sample competes with the immobilized analyte for antibody binding. The addition of an enzymatic substrate would then generate an electrical signal (amperometric, voltammetric, or impedimetric) that is inversely proportional to the concentration of the analyte in the sample. mdpi.com
The conceptual design of such a biosensor is summarized in the table below.
| Component | Description | Function |
| Transducer | Screen-Printed Carbon Electrode (SPCE) | Provides the solid support and conductive surface for the electrochemical reaction. |
| Recognition Element | Monoclonal Antibody specific to this compound | Binds selectively to the target analyte, ensuring assay specificity. |
| Signal Amplification | Enzyme Label (e.g., Alkaline Phosphatase, ALP) on a detection antibody | Catalyzes a reaction that produces an electroactive species or a product that can be detected electrochemically. |
| Detection Method | Linear Sweep Voltammetry or Amperometry | Measures the current generated from the oxidation or reduction of the product of the enzymatic reaction, which correlates to the analyte concentration. mdpi.com |
The development of such biosensors could lead to rapid and sensitive point-of-care devices for monitoring biomarkers like this compound in clinical or research settings, with detection limits potentially reaching the femtomolar (fM) range. mdpi.com
Theoretical and Computational Studies on 6 2 Carboxyethyl Amino Hexanoic Acid
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 6-[(2-Carboxyethyl)amino]hexanoic acid. DFT calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties such as molecular orbital energies. und.edufrontiersin.org The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
For a molecule with multiple rotatable bonds like this compound, DFT can be used to explore the potential energy surface and identify low-energy conformers. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization and frequency calculations. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -1578.45 | Hartrees |
Note: The data in this table is illustrative and not based on actual experimental or published computational results for this compound.
For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide more accurate descriptions of electron correlation at a higher computational expense. und.edu These high-level calculations are often used to benchmark the results from more computationally efficient DFT methods. und.edu For a molecule of this size, such calculations would likely be reserved for specific aspects of its reactivity or for generating highly accurate reference data for developing force field parameters. frontiersin.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and interactions with the environment, such as a solvent. mdpi.commdpi.com
For this compound, an MD simulation in a box of explicit water molecules would reveal its conformational landscape. The flexible hexanoic acid and ethyl chains can adopt numerous conformations, and MD can quantify the probability of finding the molecule in each of these states. Furthermore, the simulation would detail the hydrogen bonding patterns between the molecule's carboxyl and amino groups and the surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous environments. nih.gov
Molecular Docking and Ligand-Receptor Binding Prediction (In Silico Models)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. upf.edumdpi.com This is particularly relevant in drug discovery, where one of the molecules is typically a small molecule ligand and the other is a protein receptor. nih.gov
If this compound were being investigated as a potential ligand for a specific protein target, molecular docking could be used to predict its binding mode and estimate its binding affinity. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that approximates the free energy of binding. mdpi.com
Table 2: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | -7.2 | Lys72, Asp184 |
| Hypothetical Protease B | -6.5 | Gly143, Ser195 |
Note: This data is for illustrative purposes only and does not represent actual docking results.
Cheminformatics Approaches for Structure-Activity Relationship (SAR) Exploration (excluding human outcomes)
Cheminformatics involves the use of computational methods to analyze chemical data. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net
For this compound, a cheminformatics approach to SAR would involve creating a library of structurally related analogs. This could include modifying the length of the alkyl chains, substituting the carboxylic acid groups with bioisosteres, or introducing other functional groups. google.com By calculating various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) for each analog and correlating these with a measured non-human biological activity (e.g., enzyme inhibition), a predictive QSAR (Quantitative Structure-Activity Relationship) model could be developed. Such models can guide the design of new compounds with improved activity. arxiv.org
Force Field Development and Parameterization for Complex System Modeling
A crucial component of MD simulations and other molecular mechanics-based methods is the force field, which is a set of parameters that describe the potential energy of a system of atoms. nih.gov Standard force fields like AMBER and CHARMM have parameters for common biomolecules like natural amino acids and nucleic acids. acs.orgresearchgate.net However, for a novel molecule like this compound, specific parameters may need to be developed. nih.govnih.gov
The process of parameterization involves determining values for bond lengths, bond angles, dihedral angles, and atomic charges that accurately reproduce experimental data or high-level quantum chemical calculations. rsc.orgrsc.org For instance, quantum chemical calculations (DFT or ab initio) would be performed on the molecule and its fragments to derive equilibrium bond lengths and angles, as well as torsional energy profiles. Atomic charges are often derived by fitting them to the quantum mechanically calculated electrostatic potential. frontiersin.orgresearchgate.net The development of accurate force field parameters is essential for reliable and predictive molecular simulations. mpg.deresearchgate.net
Emerging Research Applications and Biotechnological Utility of 6 2 Carboxyethyl Amino Hexanoic Acid
Use as a Building Block in Polymer and Material Science (e.g., polyamides, specialty polymers)
While 6-aminohexanoic acid is a well-established monomer for the production of linear polyamide-6 (nylon-6), the structure of 6-[(2-Carboxyethyl)amino]hexanoic acid offers a pathway to more complex and functionalized polymers. mdpi.com The presence of two carboxylic acid groups and a secondary amine means it can no longer participate in simple linear polymerization in the same manner as its parent compound.
Instead, its trifunctional nature (one secondary amine and two carboxylic acids) makes it a candidate for creating specialty polymers with unique properties. It could be incorporated into polyamide or polyester chains to introduce:
Pendant Carboxylic Acid Groups: These side chains can increase the hydrophilicity of the polymer, alter its solubility, and provide reactive sites for further functionalization, such as grafting other molecules or cross-linking chains.
Cross-linking: The compound can act as a cross-linking agent to create polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of the material.
Biodegradability: Copolymers based on 6-aminohexanoic acid and other amino acids have been explored as potential biodegradable materials. nih.gov The introduction of additional functional groups and ester or amide linkages derived from this compound could be engineered to control the rate of degradation for applications in medicine or environmentally friendly plastics.
The synthesis of polyamides from dicarboxylic acids and diamines is a fundamental process in polymer chemistry. researchgate.netyoutube.com Molecules like this compound could serve as specialty additives or co-monomers to tailor the final properties of these materials for advanced applications.
Application in Biosensor and Diagnostic Research Tools (Non-Clinical Detection Platforms)
In the development of biosensors and diagnostic tools, the stable immobilization of biological molecules (e.g., antibodies, enzymes, DNA) onto a sensor surface is critical. Bifunctional molecules are often used for this purpose, creating a stable link between the substrate and the bioreceptor.
This compound, with its two carboxyl groups and a secondary amine, provides multiple points for covalent attachment. This multi-point attachment capability can lead to more robust and oriented immobilization of biomolecules, potentially enhancing the sensitivity and stability of the sensor. For comparison, its parent compound, 6-aminohexanoic acid, has been used to derivatize synthetic peptides to improve their coating efficiency in ELISA protocols. sigmaaldrich.com The branched structure and additional reactive handle of this compound could offer superior performance in similar applications, allowing for the creation of well-defined and functionalized surfaces for non-clinical detection platforms.
Development as a Precursor for Specialty Chemicals and Fine Chemicals
Amino acids and their derivatives are valuable precursors for a wide range of specialty and fine chemicals. nih.gov While 6-aminohexanoic acid is primarily a precursor for ε-caprolactam (the monomer for nylon-6), the dicarboxylic acid structure of this compound makes it a candidate for synthesizing more complex molecules. mdpi.com
Potential applications as a precursor include:
Heterocyclic Compounds: The arrangement of its functional groups could facilitate the synthesis of novel nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Specialty Chelating Agents: The dicarboxylic acid amine structure is a common feature in metal-chelating agents. This molecule could be a precursor for new types of biodegradable chelators.
Functionalized Diamides: The reaction of dicarboxylic acids with amines to form diamides is a route to various functional molecules. acs.org Using this compound as the starting dicarboxylic acid would yield diamides with a central secondary amine, introducing a pH-responsive element into the final molecule.
Role as a Linker or Spacer in Modular Assembly of Research Probes and Affinity Ligands
Linkers, or spacers, are crucial components in modern chemical biology and diagnostics, used to connect different functional modules (e.g., a fluorescent dye and a targeting peptide) without interfering with their individual functions. researchgate.netresearchgate.net 6-aminohexanoic acid (Ahx) is frequently used as a simple, flexible, and hydrophobic linker in the design of biologically active structures and research probes. nih.govnih.gov
The N-carboxyethyl substitution significantly alters the potential of the Ahx backbone as a linker. It transforms the linear spacer into a branched or "Y-shaped" linker, offering several advantages:
Dual Conjugation: It allows for the attachment of two different molecules to a single point, enabling the assembly of more complex probes.
Modified Solubility: The additional carboxyl group increases the hydrophilicity of the linker compared to the parent Ahx, which can be crucial for maintaining the solubility of conjugated biomolecules in aqueous buffers.
Varied Length and Flexibility: The two arms of the molecule have different lengths (a carboxyethyl and a carboxypentyl chain, relative to the central nitrogen), providing versatility in spatial arrangement.
The table below compares the structural properties of 6-aminohexanoic acid with its N-substituted derivative in the context of their use as linkers.
| Property | 6-Aminohexanoic Acid (Ahx) | This compound |
| Structure | Linear | Branched / Y-Shaped |
| Functional Groups | 1x Amine, 1x Carboxylic Acid | 1x Secondary Amine, 2x Carboxylic Acid |
| Attachment Points | 2 | 3 |
| Solubility Profile | Predominantly Hydrophobic | More Hydrophilic |
| Primary Application | Simple, flexible spacer | Branched linker for complex assemblies |
Potential in Agricultural or Environmental Science Applications (e.g., plant growth studies, bioremediation in non-living systems)
The application of this compound in agricultural and environmental science is an emerging area of interest, primarily related to its potential as a biodegradable chelating agent. Aminopolycarboxylates like EDTA are effective at sequestering metal ions but are poorly biodegradable, leading to environmental persistence. researchgate.netmdpi.com
There is a significant research effort to develop environmentally friendly chelators based on amino acids and their derivatives. nih.govgoogle.comresearchgate.net The structure of this compound, containing multiple carboxylate groups, gives it the potential to bind to and sequester metal ions.
Potential applications include:
Agriculture: As a biodegradable chelating agent, it could be used to create micronutrient fertilizers. By forming stable, soluble complexes with essential metals like iron, zinc, and manganese, it could enhance their uptake by plants from the soil. mdpi.com
Bioremediation: In non-living systems, it could be applied to remediate soil or water contaminated with heavy metals. Its ability to bind toxic metals could help in their extraction or immobilization, while its potential biodegradability would prevent the long-term environmental accumulation associated with traditional chelators like EDTA. researchgate.netnih.gov
Further research is needed to fully characterize its metal-binding affinities and its rate of biodegradation in various environmental conditions to validate these potential applications.
Future Directions and Unexplored Avenues in 6 2 Carboxyethyl Amino Hexanoic Acid Research
Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics in model systems)
Currently, there are no published studies that have investigated the impact or metabolic fate of 6-[(2-Carboxyethyl)amino]hexanoic acid using 'omics' technologies. Future research in this area would be foundational.
Hypothetical Research Directions:
| 'Omics' Technology | Potential Research Focus in Model Systems (e.g., cell cultures, bacteria, yeast) |
| Metabolomics | - Investigate whether the compound is metabolized by cells. - Identify potential metabolic pathways it may enter or disrupt. - Screen for the production of novel downstream metabolites. |
| Proteomics | - Assess changes in protein expression profiles in response to the compound's introduction. - Identify potential protein binding partners. - Determine if it influences post-translational modifications. |
| Transcriptomics | - Analyze changes in gene expression to understand the cellular response at the genetic level. |
Exploration of Novel and Sustainable Synthetic Methodologies
Detailed, peer-reviewed synthetic routes specifically for this compound are not readily found in the literature. The development of efficient and environmentally friendly synthesis methods would be a critical first step for enabling any further research.
Potential Synthetic Strategies:
Reductive Amination: A plausible approach could involve the reaction of 6-oxohexanoic acid with 3-aminopropanoic acid under reductive conditions.
Nucleophilic Substitution: Another potential route could be the reaction of 6-aminohexanoic acid with a suitable three-carbon electrophile containing a carboxyl group or a precursor.
The development of "green" chemistry approaches, minimizing solvent use and hazardous reagents, would be a significant advancement.
Discovery of Unanticipated Biological Roles and Interactions in Diverse Model Organisms
The biological function of this compound is currently unknown. Initial research would likely involve broad screening assays in various model organisms to identify any potential bioactivity.
Potential Areas of Investigation:
| Model Organism | Potential Screening Focus |
| Bacteria (e.g., E. coli) | - Antimicrobial activity. - Effects on biofilm formation. |
| Yeast (e.g., S. cerevisiae) | - Impact on cell growth and metabolism. - Antifungal properties. |
| Nematodes (e.g., C. elegans) | - Effects on lifespan and development. - Assessment of toxicity. |
| Cell Cultures (e.g., human cell lines) | - Cytotoxicity assays. - Screening for effects on specific cellular pathways. |
Development of Innovative Analytical Platforms for Enhanced Sensitivity and Throughput
As there is no established body of research on this compound, there are no standardized analytical methods for its detection and quantification. The development of such methods would be crucial for any future studies.
Prospective Analytical Techniques:
| Analytical Platform | Potential Application |
| High-Performance Liquid Chromatography (HPLC) | - Separation and quantification from complex mixtures. |
| Mass Spectrometry (MS) | - Structural confirmation and sensitive detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Definitive structural elucidation of the synthesized compound. |
The creation of sensitive and high-throughput methods would be essential for pharmacokinetic and metabolic studies.
Challenges and Opportunities in Translating Fundamental Research to Non-Clinical Applications
Given the lack of fundamental research, the translation to non-clinical applications is a distant prospect. The primary challenge is the absence of any data on its properties, bioactivity, and safety.
Future Opportunities (contingent on favorable research outcomes):
Material Science: If the compound demonstrates unique properties, it could be explored as a monomer for novel polymers or as a cross-linking agent.
Biochemical Probes: Depending on its interactions with biological systems, it could be modified to serve as a research tool.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-[(2-Carboxyethyl)amino]hexanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
- Carboxylic acid activation : Employ carbodiimides (e.g., DCC) or mixed anhydrides to facilitate coupling reactions .
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve >95% purity.
- Key conditions : pH control (6–8), solvent polarity (e.g., DMF for solubility), and temperature (25–60°C) critically affect reaction efficiency .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopic techniques :
- NMR (¹H/¹³C): Identifies proton environments (e.g., δ 1.3–1.7 ppm for methylene groups) and carboxyethyl moiety (δ 170–175 ppm for carbonyl) .
- IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 218.2 g/mol) and fragmentation patterns .
Q. What biochemical roles or interactions are hypothesized for this compound?
- Methodological Answer :
- Hypotheses :
- Chelation : The carboxyethyl group may bind divalent cations (e.g., Ca²⁺, Mg²⁺), influencing enzymatic activity .
- Peptide mimicry : Structural similarity to lysine derivatives suggests potential as a substrate analog in lysine-specific enzymatic assays .
- Validation : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functional analysis of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict solvent effects on reaction intermediates (e.g., solvation shells in polar aprotic solvents) .
- Density functional theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in synthesis .
- Tools : Software like Gaussian or Schrödinger Suite for energy minimization and orbital analysis .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting enzyme inhibition results)?
- Methodological Answer :
- Variables to control :
| Factor | Impact | Mitigation |
|---|---|---|
| Purity | Impurities alter activity | Use HPLC-MS for batch validation |
| Assay pH | Affects ionization of functional groups | Standardize buffer systems (e.g., Tris-HCl at pH 7.4) |
| Temperature | Influences binding kinetics | Use thermostated microplate readers |
- Statistical approaches : Meta-analysis with fixed/random-effects models to reconcile heterogeneity .
Q. What strategies enhance the stability of this compound in aqueous biochemical assays?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to a methyl ester to reduce hydrolysis .
- Buffering agents : Use phosphate buffers (pH 6–7) to minimize deprotonation-induced degradation .
- Temperature : Store stock solutions at –80°C and avoid freeze-thaw cycles .
Q. How can this compound be applied in protein engineering or site-specific labeling?
- Methodological Answer :
- Site-specific incorporation : Use genetic code expansion with orthogonal tRNA/aminoacyl-tRNA synthetase pairs to introduce the compound into proteins .
- Labeling applications :
- Fluorescent tags : Conjugate via carbodiimide-mediated coupling to cyanine dyes (e.g., Cy3) .
- Mass tags : Isotopic labeling for quantitative proteomics (e.g., SILAC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
